molecular formula C23H36O5 B14228939 4-({11-[(Oxan-2-yl)oxy]undecyl}oxy)benzoic acid CAS No. 823808-15-7

4-({11-[(Oxan-2-yl)oxy]undecyl}oxy)benzoic acid

Cat. No.: B14228939
CAS No.: 823808-15-7
M. Wt: 392.5 g/mol
InChI Key: ZTPVJOJRKSUWIV-UHFFFAOYSA-N
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Description

4-({11-[(Oxan-2-yl)oxy]undecyl}oxy)benzoic acid is a complex organic compound with a molecular formula of C22H32O5. This compound is characterized by the presence of a benzoic acid moiety linked to an undecyl chain, which is further connected to an oxan-2-yl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({11-[(Oxan-2-yl)oxy]undecyl}oxy)benzoic acid typically involves multiple steps. One common method starts with the preparation of 4-hydroxybenzoic acid, which is then reacted with 11-bromo-1-undecanol to form 4-(11-hydroxyundecyloxy)benzoic acid. This intermediate is further reacted with oxan-2-yl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-({11-[(Oxan-2-yl)oxy]undecyl}oxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

4-({11-[(Oxan-2-yl)oxy]undecyl}oxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({11-[(Oxan-2-yl)oxy]undecyl}oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The oxan-2-yl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({11-[(Oxan-2-yl)oxy]undecyl}oxy)benzoic acid is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

823808-15-7

Molecular Formula

C23H36O5

Molecular Weight

392.5 g/mol

IUPAC Name

4-[11-(oxan-2-yloxy)undecoxy]benzoic acid

InChI

InChI=1S/C23H36O5/c24-23(25)20-13-15-21(16-14-20)26-17-9-6-4-2-1-3-5-7-10-18-27-22-12-8-11-19-28-22/h13-16,22H,1-12,17-19H2,(H,24,25)

InChI Key

ZTPVJOJRKSUWIV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCCCCCCOC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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